N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan-2-carboxamide moiety, a thiophene ring, and a pyridin-2-ylamino group, making it a subject of interest for researchers.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These activities suggest that the compound may affect a variety of biochemical pathways, including those involved in cell proliferation, inflammation, and immune response .
Pharmacokinetics
Its molecular weight (35941600), LogP (346270), and polar surface area (6951000) suggest that it may have reasonable oral bioavailability . The compound’s boiling point (559.3ºC at 760 mmHg) and flash point (292ºC) suggest it may be stable under physiological conditions .
Result of Action
Given its potential biological activities, it may induce cell death in cancer cells, inhibit bacterial and fungal growth, reduce inflammation, and modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a Povarov cycloaddition reaction involving p-toluidine, benzaldehyde, and trans-methyl-isoeugenol.
N-furoylation process: The intermediate product from the first step undergoes N-furoylation to introduce the furan-2-carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-16(2)33-25(28-24(29)19-8-7-13-32-19)22(15)23(27-21-9-5-6-12-26-21)17-10-11-18(30-3)20(14-17)31-4/h5-14,23H,1-4H3,(H,26,27)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQASZRFUOZOPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=C(C=C2)OC)OC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.